An In-depth Technical Guide to Transmembrane Protein 145 (TMEM145): Structure, Function, and Core Methodologies
An In-depth Technical Guide to Transmembrane Protein 145 (TMEM145): Structure, Function, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transmembrane protein 145 (TMEM145) is a multi-pass transmembrane protein that has recently been identified as a critical component in the intricate architecture of the inner ear. Initially associated with tumor suppression, emerging evidence has redefined its primary role, highlighting its essential function in auditory mechanics. This technical guide provides a comprehensive overview of the current understanding of TMEM145, focusing on its structure, its pivotal role in the localization of key stereociliary proteins, and its impact on hearing. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting the auditory system.
Introduction
Transmembrane protein 145 (TMEM145) is a protein encoded by the TMEM145 gene. While initial studies suggested a potential role in tumor suppression in breast and prostate cancer, recent groundbreaking research has illuminated a more defined and critical function within the cochlea, the auditory portion of the inner ear.[1] This guide will delve into the molecular and functional characteristics of TMEM145, with a particular focus on its newly discovered role in the structural integrity of outer hair cell (OHC) stereocilia, which are the mechanosensory organelles of the inner ear responsible for hearing.[2][3]
TMEM145 Protein Structure
TMEM145 is a transmembrane protein with a predicted structure consisting of two key domains: an N-terminal Golgi dynamics (GOLD) domain and a seven-transmembrane domain.[2] The GOLD domain is known to be involved in protein trafficking and secretion, while the seven-transmembrane structure is characteristic of G protein-coupled receptors, although a direct signaling function for TMEM145 has yet to be fully elucidated.[1][4]
The predicted tertiary structure, based on AlphaFold modeling, reveals a compact globular GOLD domain and a bundle of seven alpha-helices that span the cell membrane.[4] This structural arrangement is consistent with its function as both a scaffold and a potential signaling molecule at the cell surface.
Structural Specifications
| Property | Value | Reference |
| Isoform 1 Molecular Weight | ~60 kDa | [1] |
| Isoform 1 Amino Acid Count | 563 | [1] |
| Isoelectric Point | 8.8 | [1] |
| Key Domains | GOLD domain, 7-transmembrane domain | [2] |
| Subcellular Localization | Plasma membrane, Cytoskeleton, Endoplasmic Reticulum, Golgi Apparatus | [1][5] |
Function of TMEM145 in the Inner Ear
The primary and most well-characterized function of TMEM145 is its essential role in the formation and maintenance of stereociliary link structures in the outer hair cells of the cochlea.[2][3] Stereocilia are organized in bundles of increasing height, and their cohesion and connection to the tectorial membrane are crucial for the amplification of sound.
TMEM145 is specifically localized to two critical structures on the OHC stereocilia:
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Tectorial Membrane-Attachment Crowns (TM-ACs): These structures anchor the tallest stereocilia to the overlying tectorial membrane, a key interaction for mechanotransduction.[2]
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Horizontal Top Connectors (HTCs): These links connect adjacent stereocilia, ensuring the bundle moves as a cohesive unit.[2]
Interaction with Stereocilin and Tubby
TMEM145's function in maintaining these structures is mediated through its direct interaction with two other crucial stereociliary proteins: stereocilin (STRC) and tubby (TUB).[1][6]
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Interaction with Stereocilin: TMEM145 interacts with stereocilin via its N-terminal GOLD domain. Stereocilin is a large extracellular protein that is a key component of the TM-ACs and HTCs. TMEM145 appears to be essential for the proper localization and secretion of stereocilin to these structures.[1][5]
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Interaction with Tubby: The interaction with tubby, a cytosolic protein, is mediated by the seven-transmembrane domain of TMEM145. Tubby is also implicated in the maintenance of stereocilia, and its localization is dependent on TMEM145.[1][5]
The interdependence of these three proteins is critical; in the absence of TMEM145, both stereocilin and tubby fail to localize correctly, leading to the absence of TM-ACs and HTCs.[2]
TMEM145 in Auditory Function and Disease
The critical role of TMEM145 in the structural integrity of OHC stereocilia directly translates to its importance in hearing. Studies using Tmem145 knockout (KO) mice have demonstrated that the absence of this protein leads to profound hearing impairment.[2][3]
Phenotype of Tmem145 Knockout Mice
| Phenotype | Observation in Tmem145 KO Mice | Reference |
| Hearing Thresholds | Significantly increased across all tested frequencies | [2] |
| Distortion Product Otoacoustic Emissions (DPOAEs) | Complete loss, indicating OHC dysfunction | [2][3] |
| Stereocilia Structure | Absence of TM-ACs and HTCs | [2][3] |
These findings firmly establish TMEM145 as a deafness-related protein, and mutations in the TMEM145 gene are potential candidates for causing hereditary hearing loss in humans.
Signaling Pathway
The precise signaling pathway in which TMEM145 participates is still under investigation. However, based on its structure and known interactions, a putative pathway can be proposed. TMEM145 acts as a crucial trafficking and anchoring protein for stereocilin and tubby. Its GOLD domain likely directs the secretion of stereocilin to the extracellular space where it forms the TM-ACs and HTCs. Concurrently, its transmembrane domain anchors tubby at the cytoplasmic face of the membrane. This complex is essential for the structural integrity of the stereocilia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of TMEM145.
Co-Immunoprecipitation of TMEM145 and Interacting Partners
This protocol is for verifying the interaction between TMEM145 and its binding partners, stereocilin and tubby, in a heterologous expression system.
Materials:
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HEK293T cells
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Expression vectors for FLAG-tagged TMEM145, MYC-tagged stereocilin, and V5-tagged tubby
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Lipofectamine 2000 (or similar transfection reagent)
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Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
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Anti-FLAG M2 affinity gel
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Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)
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Elution buffer (0.1 M glycine-HCl, pH 3.5)
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Neutralization buffer (1 M Tris-HCl, pH 8.0)
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SDS-PAGE gels and Western blotting reagents
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Primary antibodies: anti-FLAG, anti-MYC, anti-V5
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HRP-conjugated secondary antibodies
Procedure:
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Cell Culture and Transfection:
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Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
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Co-transfect cells with the expression vectors for the proteins of interest using Lipofectamine 2000 according to the manufacturer's instructions.
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Incubate for 48 hours post-transfection.
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 1 ml of ice-cold lysis buffer to each dish and incubate on ice for 30 minutes with occasional swirling.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 20-30 µl of anti-FLAG M2 affinity gel to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the pellet three times with 1 ml of ice-cold wash buffer.
-
Elute the bound proteins by adding 50 µl of elution buffer and incubating for 5 minutes at room temperature.
-
Neutralize the eluate by adding 5 µl of neutralization buffer.
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-
Western Blot Analysis:
-
Add SDS-PAGE sample buffer to the eluates and boil for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the FLAG, MYC, and V5 tags to detect TMEM145, stereocilin, and tubby, respectively.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
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References
- 1. TMEM145 is a key stereociliary component in the link structures of outer hair cells and mediates the secretion of stereocilin and tubby - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. citeab.com [citeab.com]
